LogP Hydrophobicity vs. C8 Octyl Analog
The XLogP3-AA value of 2-chloro-5-decylpyrimidine is calculated as 6.3 [1], compared to 4.03 for the C8 octyl analog 2-chloro-5-octylpyrimidine . This ΔLogP of +2.27 corresponds to a calculated ~187-fold increase in predicted octanol-water partition coefficient, directly attributable to the two additional methylene units in the decyl side chain. The extended alkyl chain also influences predicted boiling point: 368.8±11.0°C for the C10 compound versus 309.1±11.0°C for the C6 hexyl analog —a predicted differential of approximately 60°C.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.3 |
| Comparator Or Baseline | 2-Chloro-5-octylpyrimidine: LogP = 4.03 |
| Quantified Difference | ΔLogP = +2.27 (~187-fold predicted partition coefficient increase) |
| Conditions | Computed values from PubChem XLogP3 3.0 and ChemSrc databases |
Why This Matters
The 187-fold predicted lipophilicity difference versus the C8 analog critically determines mesomorphic phase behavior and miscibility in liquid crystal formulations where longer alkyl chains are required for specific nematic range tuning [2].
- [1] PubChem. 2-Chloro-5-decylpyrimidine CID 22099083. XLogP3-AA 6.3. View Source
- [2] Chisso Corporation. EP0193191A2: Pyrimidine derivative and liquid crystal composition containing same. 1986. View Source
